molecular formula C15H19N3O2S B510411 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B510411
M. Wt: 305.4 g/mol
InChI Key: CWJNUEJVFIPZQN-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide (CAS 58125-32-9) is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O₂S and a molecular weight of 305.395 . The structure comprises a 4,5,6,7-tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a morpholine-linked acetamide group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting inflammatory and oncogenic pathways. Its synthesis typically involves coupling reactions between 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide and morpholine derivatives under basic conditions, followed by purification via recrystallization .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c16-9-12-11-3-1-2-4-13(11)21-15(12)17-14(19)10-18-5-7-20-8-6-18/h1-8,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNUEJVFIPZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Formation

The Gewald reaction assembles the 4,5,6,7-tetrahydrobenzo[b]thiophene skeleton using cyclopentanone or cyclohexanone, malononitrile, and elemental sulfur. Morpholine serves as both catalyst and base, facilitating enamine formation and subsequent cyclization.

Reaction Conditions :

  • Cyclic Ketone : Cyclohexanone (1a) or cyclopentanone (1b)

  • Cyanide Source : Malononitrile (2)

  • Catalyst : Morpholine (10 mol%)

  • Temperature : 60–80°C

  • Solvent : Ethanol or toluene

  • Yield : 70–85%

The reaction proceeds via Knoevenagel condensation between the ketone and malononitrile, followed by sulfur incorporation to form the thiophene ring.

N-Cyanoacetylation

The 2-amino group of the intermediate 3a (from cyclohexanone) or 3b (from cyclopentanone) undergoes N-cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole (8 ) as an activating agent.

Procedure :

  • Intermediate Preparation :

    • Hydrazine hydrate (4 ) reacts with ethyl cyanoacetate (5 ) in ethanol at 5°C to form cyanoacetic acid hydrazide (6 ).

    • 6 reacts with acetyl acetone (7 ) in HCl-acidified water to yield 8 .

  • Coupling :

    • 3a/3b and 8 are refluxed in toluene, releasing 3,5-dimethylpyrazole as a byproduct.

    • Yield : 78–82% for 9a (cyclopentanone-derived) and 9b (cyclohexanone-derived).

Alternative Synthetic Approaches

Patent-Based Cyclohexylidene Ester Method

A patent (WO2003084947A1) describes an alternative route starting with cyclohexanone and alkyl cyanoacetate:

  • Cyclohexylidene Ester Formation : Cyclohexanone reacts with ethyl cyanoacetate to form cyclohexylidene cyanoacetic acid ethyl ester.

  • Thiophene Cyclization : The ester reacts with sulfur at 40–80°C to yield the 4,5,6,7-tetrahydrobenzo[b]thiophene core.

  • Amidation : The amine group is acylated with chloroacetyl chloride, followed by substitution with morpholine.

Key Advantages :

  • Scalable for combinatorial chemistry.

  • Compatible with solid-phase synthesis.

Optimization and Yield Improvement Strategies

Solvent and Catalyst Optimization

  • Toluene vs. Ethanol : Toluene improves N-acylation yields (82%) compared to ethanol (68%) due to reduced polarity and side reactions.

  • Morpholine as Catalyst : Enhances reaction rate by deprotonating intermediates, as evidenced by 20% faster kinetics versus piperidine.

Activating Agents

1-cyanoacetyl-3,5-dimethylpyrazole (8 ) outperforms ethyl cyanoacetate in N-acylation:

  • Higher Yield : 82% vs. 65%.

  • Reduced Reaction Time : 2 hours vs. 6 hours.

Purification and Characterization

Recrystallization

  • Solvent System : Dimethylformamide (DMF)-ethanol (1:4) achieves >95% purity.

  • Melting Point : 213–215°C (compound 3 ).

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 1.65–1.80 (m, 4H, cyclohexane CH₂), δ 3.55–3.70 (m, 8H, morpholine CH₂), δ 6.20 (s, 1H, NH).

  • LC–MS : [M+H]⁺ peak at m/z 306.4.

Comparative Analysis of Methods

Parameter Gewald Method Patent Method
Starting MaterialCyclohexanoneCyclohexanone
Reaction Steps34
Overall Yield65–70%50–60%
Purification ComplexityModerateHigh
ScalabilityHighModerate

Challenges and Considerations

  • Byproduct Formation : Sulfur residues require rigorous washing with sodium bicarbonate.

  • Moisture Sensitivity : Intermediate 8 degrades in humid conditions, necessitating anhydrous solvents.

  • Regioselectivity : Competing reactions at the thiophene 3-position demand precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies have suggested that it exhibits a strong affinity for 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The compound demonstrated selective inhibition of 5-LOX over cyclooxygenase-2 (COX-2), indicating its potential for developing anti-inflammatory drugs with fewer side effects associated with COX inhibition .

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. For instance, modifications to the benzothiophene core have resulted in compounds that exhibit significant activity against various bacterial strains. The agar-well diffusion method has been employed to assess the antibacterial efficacy of these derivatives .

Potential Therapeutic Uses

Given its biological activities, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide holds promise in several therapeutic areas:

  • Anti-inflammatory Drugs : Due to its selective inhibition of 5-LOX, it could be developed into novel anti-inflammatory medications that minimize gastrointestinal side effects associated with traditional NSAIDs.
  • Antimicrobial Agents : Its effectiveness against bacterial strains suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of certain enzymes, affecting metabolic pathways.

    Receptors: Binding to receptors, modulating cellular signaling pathways.

    Pathways: Interference with key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-inflammatory Analogs Targeting 5-LOX/COX-2

Several analogs share the tetrahydrobenzothiophene core but differ in substituents and biological targets:

  • Compound 3 (from –4, 8–11): Structure: Features a sulfonamide-linked 1,3,4-thiadiazole ring and a pyrazinone moiety. Activity: Demonstrates dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) via molecular docking, with binding energies comparable to celecoxib (-8.2 kcal/mol for COX-2 and -9.1 kcal/mol for 5-LOX) . Key Interactions: Hydrogen bonds with His75 (COX-2) and Phe177 (5-LOX), and hydrophobic interactions with Leu338 and Ile406 . Selectivity: Preferential 5-LOX inhibition due to stronger interactions with its active site .
  • Compound Y203-7695 (): Structure: Substituted with a 4-nitrophenyl group.

Insecticidal Pyridine Derivatives

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Structure: Pyridine-thioacetamide hybrid. Activity: Exhibits insecticidal activity against cowpea aphid (Aphis craccivora), surpassing acetamiprid in efficacy. Mechanism: Likely disrupts neuronal signaling via nicotinic acetylcholine receptor antagonism .

Morpholine/Piperidine Derivatives

  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(piperidin-1-yl)acetamide (): Structure: Replaces morpholine with piperidine. Activity: Acts as a JNK inhibitor (IC₅₀ = 0.5 μM), highlighting the role of aliphatic amines in kinase binding .
  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide (): Structure: Thiazolidinone-linked analog. Activity: Potential antimicrobial properties inferred from structural similarity to thiazolidinone antibiotics .

Structural-Activity Relationship (SAR) Insights

Substituent Biological Target Key Findings
Morpholin-4-yl (Target) Kinases/5-LOX Balanced solubility and binding affinity due to morpholine’s polarity .
Sulfonamide-thiadiazole COX-2/5-LOX Enhanced anti-inflammatory activity via dual enzyme inhibition .
Piperidin-1-yl JNK Improved kinase inhibition via hydrophobic interactions with ATP-binding pockets .
4-Nitrophenyl Screening libraries Electron-withdrawing groups enhance reactivity but reduce specificity .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 299.39 g/mol
  • CAS Number : 826287

The structure consists of a benzothiophene core substituted with a cyano group and an acetamide moiety linked to a morpholine ring. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized from readily available precursors using standard laboratory techniques such as recrystallization and chromatography for purification .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking studies indicate that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity of this compound to 5-LOX was found to be significantly higher compared to its interaction with cyclooxygenase-2 (COX-2), suggesting a preferential mechanism of action that could minimize side effects associated with COX inhibition .

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant (nM)
N-(3-cyano...)-9.0243.23
Celecoxib-12.312.23
Licofelone-8.73443.88

This table summarizes comparative binding energies and inhibition constants for reference compounds against 5-LOX and COX-2, illustrating the potential efficacy of N-(3-cyano...) as an anti-inflammatory agent.

The mechanism by which N-(3-cyano...) exerts its biological effects involves several interactions at the molecular level:

  • Hydrogen Bonding : The cyano group forms hydrogen bonds with specific amino acids in the active site of 5-LOX.
  • Hydrophobic Interactions : The benzothiophene moiety engages in hydrophobic interactions with lipophilic residues in the enzyme's binding pocket.
  • Selective Inhibition : The compound demonstrates selective inhibition towards 5-LOX over COX enzymes, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Studies

In vivo studies have been conducted to evaluate the therapeutic potential of N-(3-cyano...) in animal models of inflammation. Results indicated a significant reduction in inflammatory markers and symptoms when administered at therapeutic doses.

Q & A

Q. What are the key synthetic routes for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. A common route includes:

Cyanoacetylation : Reacting the amino group with ethyl cyanoacetate under reflux conditions in dimethylformamide (DMF) to form the cyanoacetamide intermediate .

Morpholine Incorporation : Introducing the morpholin-4-yl group via nucleophilic substitution or coupling reactions, often using morpholine derivatives in the presence of bases like triethylamine .

  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction completion and intermediate purity .
  • Yield Optimization : Catalysts (e.g., Pd-based) and solvent selection (e.g., DMF or dichloromethane) improve yields (reported 58–74%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3) confirm proton environments and carbon frameworks. For example, NH protons appear as broad singlets (~δ 9.85 ppm), and morpholine resonances appear as multiplet signals (~δ 3.3–3.5 ppm) .
  • Mass Spectrometry (LC-MS/ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S) .

Q. What initial biological activities have been reported for this compound?

  • Methodological Answer :
  • Kinase Inhibition : Demonstrates selective inhibition of JNK2/JNK3 (MAPK family) via molecular docking and enzymatic assays, with IC50 values in micromolar ranges .
  • Antiproliferative Effects : Tested against cancer cell lines (e.g., MCF-7, SF-268), showing IC50 values of 5–20 µM. Assays use MTT or SRB protocols with 48–72 hr exposure .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Pd/C or CuI catalysts enhance coupling efficiency for morpholine incorporation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time .
  • Stepwise Purification : Column chromatography with gradient elution (e.g., 0–8% MeOH in CH2Cl2) isolates intermediates with >95% purity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • Morpholine vs. Piperazine : Replacement of morpholine with 4-methylpiperazine increases solubility but reduces JNK3 affinity (ΔIC50: +15 µM) .
  • Benzothiophene Core : Saturation of the tetrahydro ring enhances metabolic stability compared to aromatic analogs .
  • Table 1 : SAR Summary
SubstituentTarget Affinity (IC50, µM)Solubility (LogP)
MorpholineJNK2: 8.2; JNK3: 12.41.9
HydroxyJNK2: 15.7; JNK3: 18.32.4

Q. What analytical strategies resolve discrepancies in purity assessments across studies?

  • Methodological Answer :
  • HPLC-DAD/MS : Detects trace impurities (<0.1%) not visible in TLC .
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton/carbon signals, resolving stereochemical conflicts .
  • Elemental Analysis vs. LC-MS : Cross-validation ensures stoichiometric and purity consistency .

Q. How can researchers assess the compound’s selectivity for kinase targets (e.g., JNK2/3 vs. off-target kinases)?

  • Methodological Answer :
  • Kinase Profiling Panels : Use recombinant kinases (e.g., 50+ kinases) to identify off-target inhibition (e.g., EGFR, CDK2) .
  • Molecular Dynamics Simulations : Predict binding pocket interactions; morpholine’s oxygen forms hydrogen bonds with JNK3’s Lys93 .

Q. How to address contradictory cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell Line Variability : Test in isogenic pairs (e.g., wild-type vs. JNK-knockout) to confirm mechanism-specific toxicity .
  • Assay Conditions : Standardize incubation time (e.g., 72 hrs) and serum concentration (e.g., 10% FBS) to reduce variability .

Q. What computational tools elucidate the role of the morpholine moiety in pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates improved solubility (LogP reduction by 0.5 units) and blood-brain barrier penetration .
  • Docking Studies (AutoDock Vina) : Morpholine’s oxygen interacts with JNK3’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .

Q. What strategies validate the compound’s mechanism of action in inflammatory pathways?

  • Methodological Answer :
  • Western Blotting : Measure phosphorylated c-Jun (JNK substrate) levels in LPS-stimulated macrophages .
  • Gene Knockdown (siRNA) : Silencing JNK2/3 in cell models reverses antiproliferative effects, confirming target engagement .

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